Chemical Architecture & Therapeutic Potential of 3-Methyl-Substituted Benzoxaboroles
Chemical Architecture & Therapeutic Potential of 3-Methyl-Substituted Benzoxaboroles
The following technical guide details the chemical structure, synthesis, and pharmacological profile of 3-methyl-substituted benzoxaborole derivatives.
Technical Whitepaper | Version 1.0
Executive Summary
Benzoxaboroles (dihydrobenzoxaboroles) represent a privileged scaffold in medicinal chemistry, distinguished by their unique boron-driven reactivity.[1][2][3][4] Unlike acyclic boronic acids, the benzoxaborole core features a boron atom fused within a five-membered oxaborole ring, imparting exceptional hydrolytic stability and enhanced Lewis acidity.
This guide focuses on 3-methyl-substituted benzoxaboroles , a specific subclass where the benzylic carbon (C3) is functionalized. This structural modification is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule—modulating ring strain, pKa, and the equilibrium between open (boronic acid) and closed (oxaborole) forms. While 3-aminomethyl variants (e.g., AN6426) have shown potent antimalarial activity, the fundamental 3-methyl substitution serves as a critical probe for optimizing metabolic stability and target residence time.
Structural Fundamentals & Boron Chemistry
The Benzoxaborole Core & Numbering
The IUPAC numbering for the 2,1-benzoxaborole system assigns the oxygen atom as position 1 and the boron atom as position 2. The carbon atom within the five-membered heterocyclic ring is position 3 (the benzylic position).
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Core Scaffold: 1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[5]
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3-Methyl Derivative: Introduction of a methyl group at C3 creates a chiral center, resulting in (3R) and (3S) enantiomers.
The "Gem-Dimethyl" Effect and Ring Strain
The introduction of a methyl group at C3 exerts a profound steric influence known as the Thorpe-Ingold effect (or gem-dimethyl effect, particularly in 3,3-disubstituted analogs).
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Ring Strain Release: The five-membered oxaborole ring is inherently strained. Substitution at C3 compresses the internal bond angle at that carbon, which paradoxically relaxes the strain on the boron atom, stabilizing the closed ring form over the open 2-formylphenylboronic acid tautomer.
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Modulation of Lewis Acidity (pKa Shift):
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Unsubstituted Benzoxaborole: pKa ≈ 7.3. The high ring strain forces the boron to adopt a more pyramidalized geometry, increasing its Lewis acidity (avidity for OH⁻ or diols).
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3-Methyl/3,3-Dimethyl Substitution: pKa ≈ 8.3. The steric bulk and strain release stabilize the neutral trigonal planar form, making the boron less Lewis acidic.
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Implication: A higher pKa means weaker binding to biological diols (e.g., tRNA terminal adenosine), which explains why simple 3-methyl analogs often show reduced potency compared to their unsubstituted parents (e.g., Tavaborole) unless the substituent adds specific auxiliary binding interactions.
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Tautomeric Equilibrium
Benzoxaboroles exist in equilibrium with their open boronic acid forms (2-acetylphenylboronic acid in the case of 3-methyl derivatives).
Synthetic Pathways[7]
The synthesis of 3-methylbenzoxaboroles requires the construction of the oxaborole ring after establishing the benzylic stereocenter. The most robust method involves a Grignard addition followed by a halogen-lithium exchange/borylation sequence.
Protocol: Grignard-Mediated Cyclization
Objective: Synthesis of 3-methyl-1-hydroxy-2,1-benzoxaborole.
Step 1: Nucleophilic Addition
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Reagents: 2-Bromobenzaldehyde, Methylmagnesium bromide (MeMgBr).
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Conditions: THF, 0°C to RT.
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Mechanism: MeMgBr attacks the aldehyde carbonyl to form 1-(2-bromophenyl)ethanol.
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Critical Control: Anhydrous conditions are essential to prevent quenching of the Grignard reagent.
Step 2: Protection (Optional but Recommended)
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Reagents: Dihydropyran (DHP), p-TsOH (cat).
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Product: THP-protected ether.
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Rationale: Protecting the alcohol prevents deprotonation during the lithiation step, although a dianion strategy (using 2 equivalents of n-BuLi) is also viable for the unprotected alcohol.
Step 3: Borylation & Cyclization
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Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), followed by aqueous HCl.
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Conditions: -78°C (Lithiation)
RT (Hydrolysis). -
Workflow:
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Lithium-halogen exchange generates the aryl lithium species.
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Electrophilic trapping with B(OiPr)₃ forms the boronate intermediate.
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Acidic hydrolysis cleaves the THP group (if used) and unmasks the boronic acid.
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Spontaneous Cyclization: The intramolecular hydroxyl group attacks the boron center, closing the ring to yield the benzoxaborole.
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Visualization: Synthetic Workflow
Caption: Figure 1. Step-by-step synthetic pathway for 3-methyl-benzoxaborole via Grignard addition and borylation-cyclization.
Physicochemical Profiling
The following table contrasts the 3-methyl derivative with the unsubstituted parent (Tavaborole-like core).
| Property | Unsubstituted Benzoxaborole | 3-Methyl-Benzoxaborole | Impact of Modification |
| pKa | 7.2 – 7.4 | 8.0 – 8.3 | Decreased Acidity: Steric bulk relaxes ring strain, stabilizing the neutral form. |
| Solubility | Moderate | Moderate-Low | Methyl group increases lipophilicity (LogP increases). |
| Stability | Good | Excellent | Resistance to oxidative deborylation is enhanced. |
| Diol Binding | High Affinity | Reduced Affinity | Higher pKa and steric hindrance at C3 weaken binding to target diols (e.g., sugars, tRNA). |
| Geometry | Planar (B-sp2) | Planar (B-sp2) | C3-Methyl induces slight puckering of the 5-membered ring. |
Pharmacological Applications & SAR
Mechanism of Action: The tRNA Trap
Benzoxaboroles primarily act by inhibiting aminoacyl-tRNA synthetases (e.g., Leucyl-tRNA synthetase, LeuRS).
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Mechanism: The boron atom forms a reversible covalent adduct with the cis-diol (2',3'-hydroxyls) of the 3'-terminal adenosine of tRNA.
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Trapping: This adduct traps the tRNA in the editing site of the enzyme, preventing protein synthesis.
SAR of 3-Methyl Substitution
While the benzoxaborole scaffold is potent, the 3-methyl substitution presents a trade-off:
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Potency Reduction: In many antimicrobial assays (e.g., against E. coli or C. albicans), simple 3-methyl analogs are less potent than their unsubstituted or 3-fluoro counterparts. The methyl group sterically hinders the precise fit required in the LeuRS editing pocket.
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Selectivity & Stability: The 3-methyl group is valuable for blocking metabolic oxidation at the benzylic position. It is often used in "blocked" analogs to prove that metabolism at C3 is a clearance pathway.
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Advanced Derivatives:
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AN6426 (3-aminomethyl): Unlike the simple methyl, the 3-aminomethyl group (-CH₂NH₂) provides a handle for electrostatic interactions, restoring and often enhancing potency against targets like Plasmodium falciparum LeuRS.
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Visualization: Mechanism of Action
Caption: Figure 2. Mechanism of Action showing the formation of the Boron-tRNA adduct. The 3-methyl group can sterically impede this complex formation depending on the specific enzyme pocket dimensions.
Experimental Protocol: Binding Assay
To validate the activity of a 3-methyl-benzoxaborole, a standard Alizarin Red S (ARS) displacement assay is recommended to measure boron-diol affinity.
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Preparation: Dissolve ARS (0.1 mM) and the benzoxaborole (varying concentrations) in 0.1 M phosphate buffer (pH 7.4).
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Observation: ARS binds to boronic acids, causing a color change (fluorescence or absorbance shift).
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Displacement: Add a competing diol (e.g., AMP or fructose).
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Readout: Measure the
. A 3-methyl substituted derivative typically shows a lower binding constant ( ) compared to the unsubstituted parent due to the higher pKa and steric bulk.
References
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Adamczyk-Woźniak, A., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link
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Pal, A., et al. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy.[3][4][6] Link
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Ticoppa, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Link
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Baker, S. J., et al. (2009).[7] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
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Cahová, H., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. Link
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